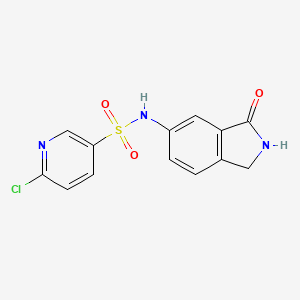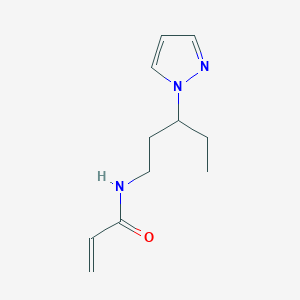
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. This compound has gained popularity in recent years due to its use as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
JWH-018 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When JWH-018 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of JWH-018.
Effets Biochimiques Et Physiologiques
JWH-018 has been shown to have a wide range of biochemical and physiological effects. These effects include analgesia, sedation, appetite stimulation, and altered perception of time and space. JWH-018 has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-018 in lab experiments is its potency as a CB1 agonist. This compound has a high affinity for the CB1 receptor, which allows for precise control of the activation of this receptor. However, one limitation of using JWH-018 is its potential for abuse as a recreational drug. This can make it difficult to obtain and use this compound in a laboratory setting.
Orientations Futures
There are many potential future directions for the use of JWH-018 in scientific research. One area of interest is the development of new anti-cancer drugs based on the structure of JWH-018. Another area of interest is the investigation of the role of the CB1 receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new synthetic cannabinoids with improved therapeutic properties is an area of active research.
Méthodes De Synthèse
JWH-018 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-pentyl-3-(4-chlorobutyl)indole with pyrazole in the presence of a base. This reaction produces 1-pentyl-3-(4-pyrazolyl)indole, which is then reacted with propionic anhydride to produce JWH-018.
Applications De Recherche Scientifique
JWH-018 has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. This compound has been used to investigate the role of the CB1 receptor in various physiological processes, including pain perception, appetite regulation, and memory formation. JWH-018 has also been used to study the effects of cannabinoids on cancer cells and their potential as anti-cancer agents.
Propriétés
IUPAC Name |
N-(3-pyrazol-1-ylpentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-10(14-9-5-7-13-14)6-8-12-11(15)4-2/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZXRHVGKRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C=C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

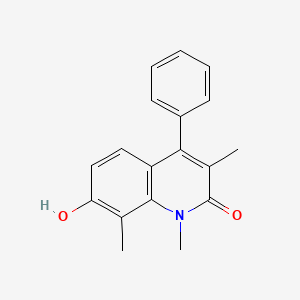
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
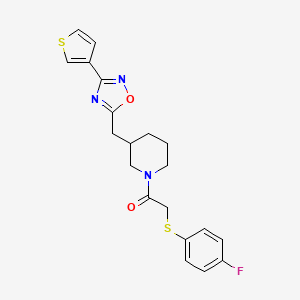
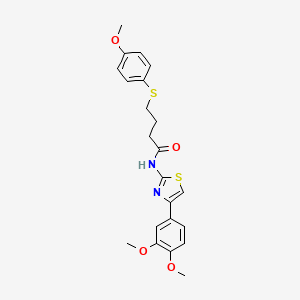
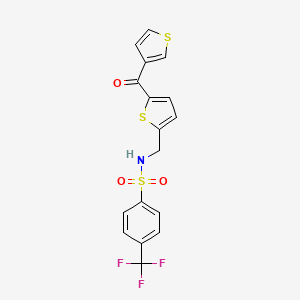
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
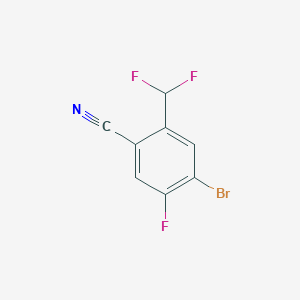
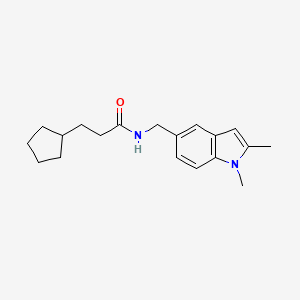
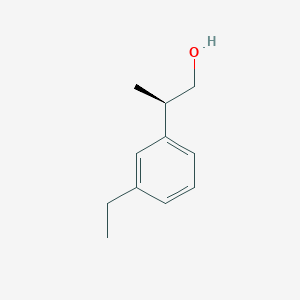
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)
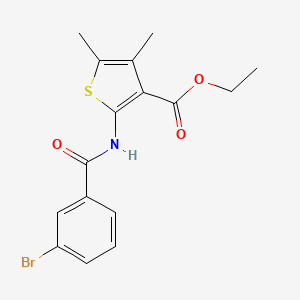
![6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2960701.png)
